4-(Trifluoromethyl)thian-4-amine hydrochloride
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Overview
Description
4-(Trifluoromethyl)thian-4-amine hydrochloride is a chemical compound with the CAS Number: 2225136-90-1 . It has a molecular weight of 221.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10F3NS.ClH/c7-6(8,9)5(10)1-3-11-4-2-5;/h1-4,10H2;1H . This indicates the presence of carbon ©, hydrogen (H), fluorine (F), nitrogen (N), sulfur (S), and chlorine (Cl) atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 221.67 .Scientific Research Applications
Corrosion Inhibition
- A study highlighted the use of compounds with trifluoromethyl groups, including those similar to 4-(Trifluoromethyl)thian-4-amine hydrochloride, as corrosion inhibitors for mild steel in acidic media. The research demonstrated that these compounds effectively prevent corrosion through adsorption, following the Langmuir isotherm model. The effectiveness of these inhibitors was attributed to their electronic properties, such as high values of EHOMO (energy of the highest occupied molecular orbital) and low values of ELUMO (energy of the lowest unoccupied molecular orbital), which correlate with their corrosion inhibition efficiency (Turuvekere K. Chaitra, K. Mohana, H. C. Tandon, 2015).
Catalysis and Synthesis
- Research has developed a silver-catalyzed tandem hydroamination and cyclization process involving 2-trifluoromethyl-1,3-enynes with primary amines, leading to 4-trifluoromethyl-3-pyrrolines. This method represents an atom-economical protocol for constructing 4-trifluoromethyl-3-pyrrolines, demonstrating the potential of trifluoromethylated compounds in facilitating novel synthetic pathways (Xiaofan Zhou et al., 2017).
Material Science
- A novel trifluoromethyl-substituted bis(ether amine) monomer was synthesized for the preparation of fluorinated polyimides, showcasing the role of trifluoromethylated compounds in the development of new materials. These polyimides, derived from aromatic tetracarboxylic dianhydrides and the diamine, demonstrated excellent solubility, thermal stability, and desirable electronic properties, highlighting the importance of trifluoromethyl groups in enhancing material properties (C. Chung, S. Hsiao, 2008).
Pharmacological Applications
- Synthesis and structural determination of enantiomeric 2-trifluoromethylthieno[2,3-d]pyrimidin-4-amine derivatives were explored, with preliminary bioassays indicating that the R-enantiomer exhibits higher antitumor activity against MCF-7 than gefitinib. This study exemplifies the potential therapeutic applications of trifluoromethylated compounds in designing more effective anticancer drugs (Gao, Hui, Fu, Ju. et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and instructions on what to do in case of exposure .
Properties
IUPAC Name |
4-(trifluoromethyl)thian-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NS.ClH/c7-6(8,9)5(10)1-3-11-4-2-5;/h1-4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTFEUQISSWUJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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